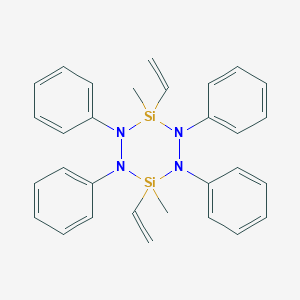
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane, also known as TPS, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TPS is a member of the tetrazadisilinane family, which is a class of compounds known for their high thermal stability, strong electron-accepting ability, and potential for use in electronic and optoelectronic devices.
Mechanism Of Action
The mechanism of action of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is not fully understood, but it is believed to involve the formation of charge transfer complexes with other molecules. These complexes are thought to be responsible for the unique electronic properties of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane, including its high electron-accepting ability.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane, as it is primarily used in laboratory settings. However, studies have shown that 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is non-toxic and does not have any significant adverse effects on human health.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is its high thermal stability, which makes it suitable for use in high-temperature applications. Additionally, 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane has excellent solubility in common organic solvents, making it easy to work with in laboratory settings. However, the synthesis of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is relatively complex and low yielding, which can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are numerous potential future directions for research on 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane. One area of interest is the development of new synthesis methods that can improve the yield and scalability of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane production. Additionally, there is ongoing research into the use of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane in other electronic and optoelectronic devices, such as organic field-effect transistors (OFETs) and organic memory devices. Finally, there is interest in exploring the potential use of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane in other fields, such as catalysis and materials science.
Synthesis Methods
The synthesis of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane typically involves a multi-step process starting with the reaction of tetraphenylsilane with n-butyllithium to form a lithium salt intermediate. This intermediate is then reacted with chlorodimethylsilane to form the corresponding dimethylsilane derivative. The final step involves the reaction of the dimethylsilane derivative with 1,2,4,5-tetrazine to form 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane. The overall yield of this synthesis method is typically around 20%.
Scientific Research Applications
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane has been shown to have excellent charge transport properties, making it a promising candidate for use as an electron-transporting material in these devices.
properties
CAS RN |
17082-85-8 |
|---|---|
Product Name |
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane |
Molecular Formula |
C30H32N4Si2 |
Molecular Weight |
504.8 g/mol |
IUPAC Name |
3,6-bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C30H32N4Si2/c1-5-35(3)31(27-19-11-7-12-20-27)33(29-23-15-9-16-24-29)36(4,6-2)34(30-25-17-10-18-26-30)32(35)28-21-13-8-14-22-28/h5-26H,1-2H2,3-4H3 |
InChI Key |
RHZFGFXDSMDXLV-UHFFFAOYSA-N |
SMILES |
C[Si]1(N(N([Si](N(N1C2=CC=CC=C2)C3=CC=CC=C3)(C)C=C)C4=CC=CC=C4)C5=CC=CC=C5)C=C |
Canonical SMILES |
C[Si]1(N(N([Si](N(N1C2=CC=CC=C2)C3=CC=CC=C3)(C)C=C)C4=CC=CC=C4)C5=CC=CC=C5)C=C |
synonyms |
3,6-Dimethyl-3,6-divinyl-1,2,4,5-tetraphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



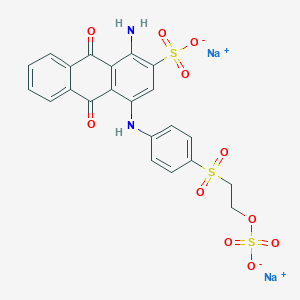
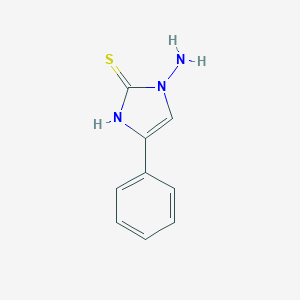
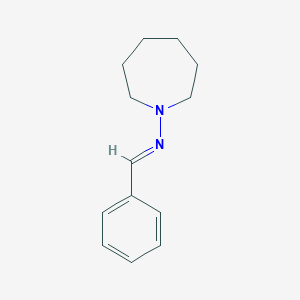
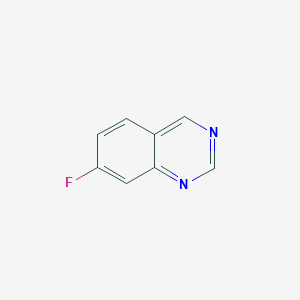
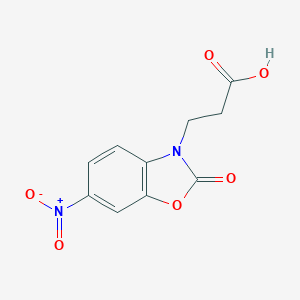
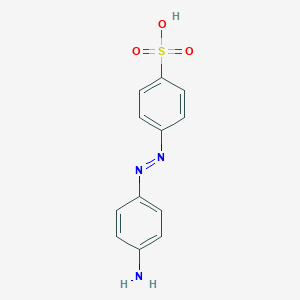
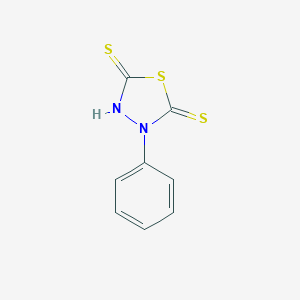
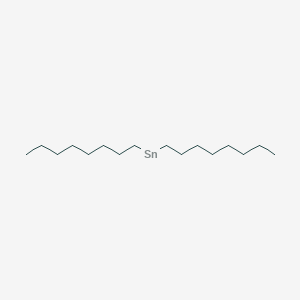
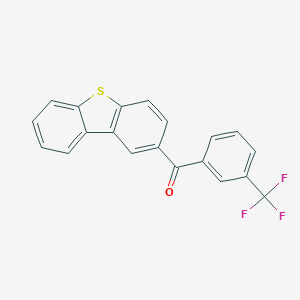
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
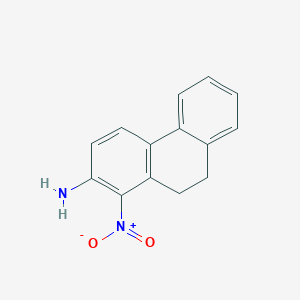

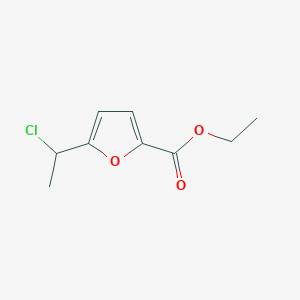
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)